molecular formula C9H10BrNO2 B13966313 8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL

8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL

Cat. No.: B13966313
M. Wt: 244.08 g/mol
InChI Key: KBZXMMIURMLUMB-UHFFFAOYSA-N
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Description

8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL is a heterocyclic compound that features a pyrano-pyridine core structure

Preparation Methods

The synthesis of 8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the bromination of 4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Chemical Reactions Analysis

8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrano-pyridine derivatives.

Scientific Research Applications

8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL can be compared with other similar compounds such as:

    4-Methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL: Lacks the bromine atom, which may result in different reactivity and biological activity.

    8-Methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL: Substitution at the 8-position with a methyl group instead of a bromine atom, leading to different chemical properties.

    8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL: Similar structure but without the methyl group, which may affect its reactivity and applications.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

8-bromo-4-methyl-1,3-dihydropyrano[4,3-c]pyridin-4-ol

InChI

InChI=1S/C9H10BrNO2/c1-9(12)5-13-4-6-7(9)2-11-3-8(6)10/h2-3,12H,4-5H2,1H3

InChI Key

KBZXMMIURMLUMB-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC2=C(C=NC=C21)Br)O

Origin of Product

United States

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